

Introduction: A Versatile Bifunctional Building Block

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Compound of Interest

Compound Name: 2-Chloro-4-(tributylstannyl)pyridine

Cat. No.: B177036

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2-Chloro-4-(tributylstannyl)pyridine is a pivotal organostannane reagent in modern organic synthesis. Its structure is unique in that it offers two distinct, orthogonally reactive sites: a chlorine atom at the 2-position and a tributylstannyl group at the 4-position of the pyridine ring. This bifunctional nature allows for sequential, site-selective cross-coupling reactions, making it an invaluable building block for the synthesis of complex, multi-substituted heterocyclic compounds. Its primary utility is realized in palladium-catalyzed Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds that is noted for its tolerance of a wide array of functional groups.^{[1][2][3]} This tolerance is particularly crucial in multi-step syntheses common in drug discovery and materials science, where protecting group strategies can be minimized, leading to more efficient and elegant synthetic routes.

Physicochemical Properties and Identification

Accurate identification is the foundation of any successful experimental work. The key properties of **2-Chloro-4-(tributylstannyl)pyridine** are summarized below.

Property	Value	Source
CAS Number	1204580-73-3	
Molecular Formula	C ₁₇ H ₃₀ ClNSn	
Molecular Weight	402.59 g/mol	
Physical Form	Solid	
SMILES String	CCCC(CCCC)c1ccnc(Cl)c1	
InChI Key	VYPKIZMQUATPKJ- UHFFFAOYSA-N	

Synthesis: A Protocol Grounded in Mechanistic Understanding

The synthesis of organostannanes like **2-Chloro-4-(tributylstannyl)pyridine** typically involves the reaction of an organolithium or Grignard reagent with a trialkyltin halide. A common and effective precursor for this synthesis is 2-chloro-4-iodopyridine. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective metal-halogen exchange at the 4-position.

Rationale for Experimental Design

The choice of reagents and conditions is dictated by the reaction mechanism.

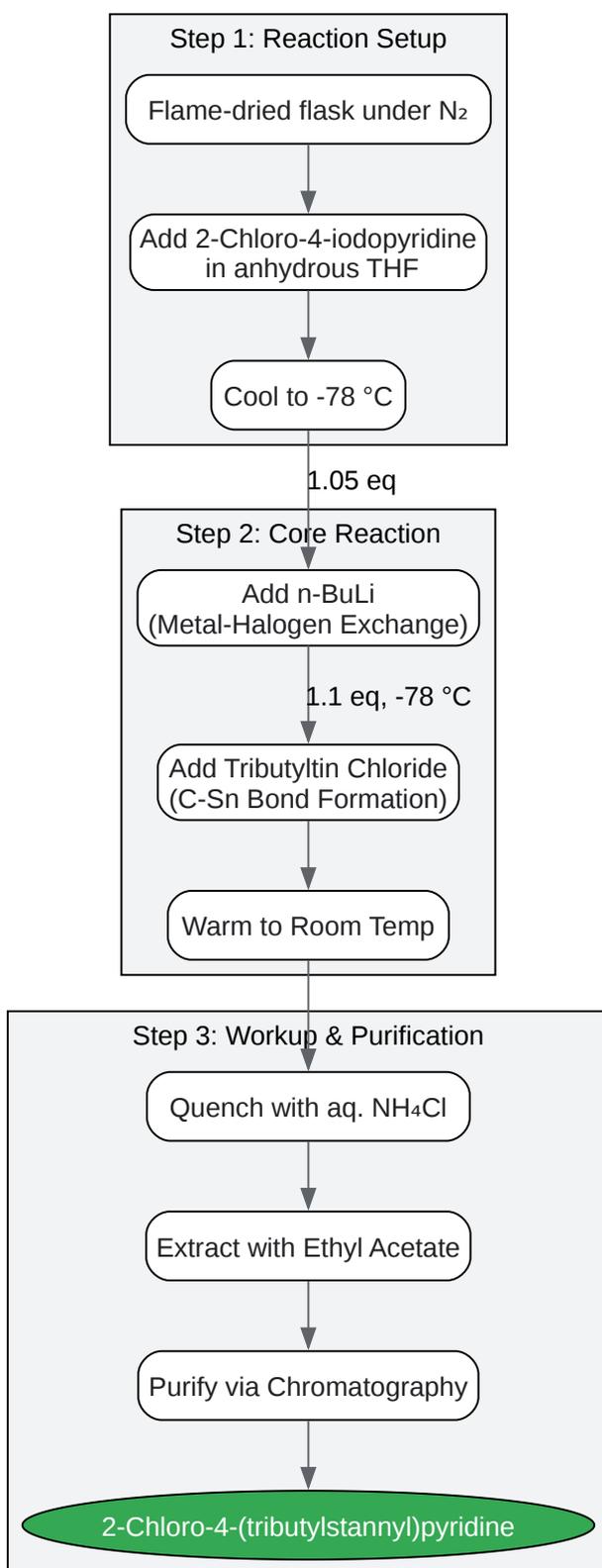
- Precursor: 2-Chloro-4-iodopyridine (CAS: 153034-86-7) is an ideal starting material.[4] The iodine atom is a superior leaving group and is more susceptible to metal-halogen exchange than the chlorine atom.
- Lithiation Agent: n-Butyllithium (n-BuLi) is a highly reactive organolithium reagent, capable of rapid lithium-halogen exchange at very low temperatures.
- Temperature: The reaction is conducted at -78 °C (the sublimation point of dry ice). This extremely low temperature is critical to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate or attack at the 2-chloro position.

- **Stannylating Agent:** Tributyltin chloride is introduced after the formation of the lithiated intermediate. The nucleophilic carbon of the aryllithium attacks the electrophilic tin atom, displacing the chloride to form the desired C-Sn bond.

Experimental Protocol: Synthesis of 2-Chloro-4-(tributylstannyl)pyridine

- **Inert Atmosphere:** Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. The entire apparatus must be maintained under a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the reaction. This is crucial as organolithium reagents are pyrophoric and react violently with air and moisture.
- **Reagent Addition:** Dissolve 2-chloro-4-iodopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) inside the flask.
- **Cooling:** Cool the solution to -78 °C using a dry ice/acetone bath.
- **Lithiation:** Slowly add n-butyllithium (1.05 eq, typically a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 60 minutes.
- **Stannylation:** Slowly add tributyltin chloride (1.1 eq) dropwise to the reaction mixture at -78 °C.
- **Warm-up & Quench:** After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature and stir for an additional 30 minutes. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction & Purification:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **2-Chloro-4-(tributylstannyl)pyridine**.

Core Application: The Stille Cross-Coupling Reaction

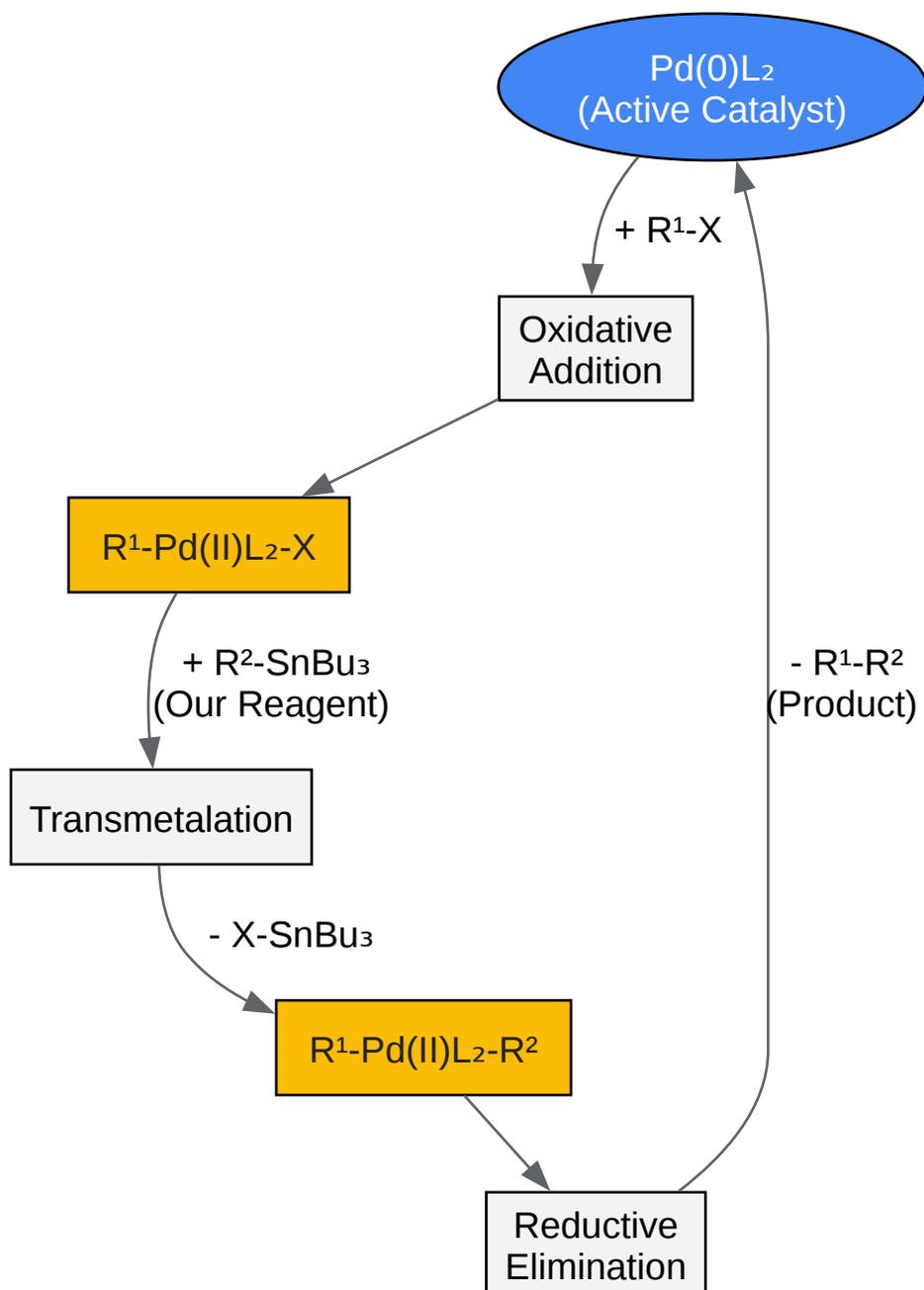
The Stille reaction is a cornerstone of synthetic chemistry, creating a C-C bond by coupling an organostannane with an organic electrophile, catalyzed by a palladium(0) complex.^[1] **2-Chloro-4-(tributylstannyl)pyridine** serves as the organostannane partner, transferring the 2-chloropyridin-4-yl group to the electrophile.

Mechanistic Cycle & Protocol Validation

The catalytic cycle provides a self-validating framework for the experimental protocol. Each step in the protocol is designed to facilitate a specific phase of this cycle.

- **Oxidative Addition:** The active Pd(0) catalyst oxidatively adds to the organic electrophile (R^1-X), forming a Pd(II) complex. Protocol Justification: This step initiates the cycle. The choice of a suitable electrophile (e.g., an aryl iodide or triflate) is critical.
- **Transmetalation:** The organic group from the stannane (R^2) replaces the halide (X) on the Pd(II) complex. This is often the rate-determining step. Protocol Justification: The stannane reagent is added. Additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate this step.^[1] CuI is thought to form a more reactive organocuprate intermediate, while LiCl can facilitate the dissociation of ligands from the palladium center.
- **Reductive Elimination:** The two organic groups (R^1 and R^2) are coupled and eliminated from the palladium complex, forming the final product (R^1-R^2) and regenerating the Pd(0) catalyst. Protocol Justification: Heating is often required to provide the activation energy for this final step, which closes the catalytic loop.

Stille Coupling Catalytic Cycle



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

Generalized Experimental Protocol: Stille Coupling

- Setup: To a vial, add the aryl halide or triflate (1.0 eq), **2-Chloro-4-(tributylstannyl)pyridine** (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives (e.g., CuI, 10 mol%).
- Inerting: Seal the vial with a septum cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
- Solvent Addition: Add a degassed solvent (e.g., DMF, Toluene, or Dioxane) via syringe. The choice of solvent is crucial; polar aprotic solvents like DMF often give good results.[5]
- Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours), monitoring by TLC or LC-MS.
- Workup: After cooling, the reaction mixture is often treated with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite. The filtrate is then extracted, dried, and concentrated.
- Purification: The crude product is purified by column chromatography.

Applications in Drug Discovery and Materials Science

The 2-chloropyridine moiety is a common scaffold in pharmaceuticals.[6] The ability to use **2-Chloro-4-(tributylstannyl)pyridine** to construct complex molecules makes it highly valuable.

- Medicinal Chemistry: It serves as a building block for kinase inhibitors and TGF- β receptor antagonists. For instance, it can be used in the synthesis of pyrrolo[2,1-f]triazine derivatives, which have shown potent anticancer activity.[7] The Stille reaction at the 4-position can introduce a key pharmacophore, while the chlorine at the 2-position can be displaced in a subsequent S_NAr reaction to add another element of diversity.
- Materials Science: The compound is used in developing new π -conjugated systems for organic electronics.[7] The electron-deficient pyridine ring allows for precise tuning of the electronic properties (e.g., LUMO level) of the resulting materials.[7]

Safety, Handling, and Storage

Organotin compounds are notoriously toxic and require strict handling protocols. The following information is derived from safety data sheets and best laboratory practices.

GHS Hazard Classification

Hazard Code	Description
H301	Toxic if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H360FD	May damage fertility. May damage the unborn child.
H372	Causes damage to organs through prolonged or repeated exposure
H410	Very toxic to aquatic life with long lasting effects
Source:	

Handling and Storage Protocol

- **Engineering Controls:** Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][9][10] Eyewash stations and safety showers must be readily accessible.[10]
- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (nitrile is often insufficient; check glove manufacturer compatibility charts for organotins, butyl rubber or Viton may be required), and chemical safety goggles.[8][11]
- **Handling:** Avoid all personal contact, including inhalation and skin/eye contact.[11] Do not eat, drink, or smoke in the handling area.[8] Prevent static discharges by grounding equipment.[11]

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9][10] It is recommended to store in a cool, dry, and well-ventilated place, often refrigerated, and away from incompatible materials such as strong acids or oxidizing agents. [9][10] Store locked up.[8][10]
- Spills and Disposal: Absorb small spills with an inert material like vermiculite and collect in a sealed container for hazardous waste disposal.[11] Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8][10] Due to its high aquatic toxicity, prevent any release into the environment.

Conclusion

2-Chloro-4-(tributylstannyl)pyridine is more than just a chemical with a CAS number; it is a precision tool for molecular construction. Its bifunctional nature, combined with the reliability and functional group tolerance of the Stille reaction, secures its role as a high-value intermediate in the synthesis of novel therapeutics and advanced materials. However, its significant utility is matched by its high toxicity, demanding a deep respect for and adherence to stringent safety protocols. A thorough understanding of its reactivity, synthesis, and handling is paramount for any scientist seeking to leverage its full potential.

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